Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride
CAS No.: 2411284-78-9
Cat. No.: VC4683614
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411284-78-9 |
|---|---|
| Molecular Formula | C12H25ClN2O2 |
| Molecular Weight | 264.79 |
| IUPAC Name | tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-9-7-14(12(5,6)8-13-9)10(15)16-11(2,3)4;/h9,13H,7-8H2,1-6H3;1H |
| Standard InChI Key | LXBCVBNECBVUQF-UHFFFAOYSA-N |
| SMILES | CC1CN(C(CN1)(C)C)C(=O)OC(C)(C)C.Cl |
Introduction
Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride is a chemical compound with the CAS number 2411284-78-9. It is a derivative of piperazine, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is particularly noted for its structural features, which include a tert-butyl group and a carboxylate functional group attached to a piperazine ring.
Safety and Handling
The handling of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride requires caution due to its chemical properties. Safety precautions include avoiding contact with skin and eyes, wearing protective gear, and ensuring good ventilation during handling .
| Hazard Statement | Precautionary Statement |
|---|---|
| H302: Harmful if swallowed | P301+P312: If swallowed, call a poison center or doctor if you feel unwell. |
| H315: Causes skin irritation | P302+P352: If on skin, wash with plenty of soap and water. |
| H319: Causes serious eye irritation | P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume